molecular formula C10H15O5- B14332736 4,7-Dioxo-7-propoxyheptanoate CAS No. 111044-04-3

4,7-Dioxo-7-propoxyheptanoate

Cat. No.: B14332736
CAS No.: 111044-04-3
M. Wt: 215.22 g/mol
InChI Key: BGMLABWFIHLMPM-UHFFFAOYSA-M
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Description

4,7-Dioxo-7-propoxyheptanoate is an ester derivative of a heptanoic acid backbone featuring two ketone groups at positions 4 and 7, with a propoxy substituent at the 7-position. These compounds share a common dioxoheptanoate core, with variations in substituents influencing reactivity, solubility, and applications .

Properties

CAS No.

111044-04-3

Molecular Formula

C10H15O5-

Molecular Weight

215.22 g/mol

IUPAC Name

4,7-dioxo-7-propoxyheptanoate

InChI

InChI=1S/C10H16O5/c1-2-7-15-10(14)6-4-8(11)3-5-9(12)13/h2-7H2,1H3,(H,12,13)/p-1

InChI Key

BGMLABWFIHLMPM-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)CCC(=O)CCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dioxo-7-propoxyheptanoate typically involves the esterification of 4-oxo-heptanedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxo-7-propoxyheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4,7-dioxoheptanedioic acid.

    Reduction: The major product is 4-hydroxy-7-propoxyheptanoate.

    Substitution: The products depend on the nucleophile used; for example, using methoxide ions (CH3O-) would yield 4,7-dioxo-7-methoxyheptanoate.

Scientific Research Applications

4,7-Dioxo-7-propoxyheptanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions due to its ester and ketone functional groups.

    Industry: Used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4,7-Dioxo-7-propoxyheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The propoxy group in the target compound introduces a longer alkyl chain compared to ethoxy or methoxy analogs, likely enhancing lipophilicity and altering solubility in polar solvents .
  • Functional Groups : The presence of an ester group (vs. a free carboxylic acid) reduces polarity, impacting bioavailability and synthetic utility .
  • Aromatic vs. Alkoxy Substituents : Aromatic substituents (e.g., 4-methoxyphenyl or 4-bromophenyl) confer π-π interaction capabilities, whereas alkoxy groups (e.g., ethoxy, propoxy) prioritize steric and electronic effects .

Physicochemical Properties

Density and Purity

  • Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate exhibits a density of 1.119 g/cm³ and purity ≥95% (commercial) to ≥98% (supplier-specific) .
  • 7-Ethoxy-4,7-dioxoheptanoic acid lacks explicit density data but shares structural similarities with the target compound, suggesting comparable hydrophobicity .

Solubility and Reactivity

  • Bromophenyl and methoxyphenyl derivatives demonstrate reduced aqueous solubility due to aromatic hydrophobicity, whereas ethoxy/propoxy analogs may exhibit moderate solubility in organic solvents like ethanol or DMSO .
  • The electron-withdrawing bromine substituent in ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate enhances electrophilicity at the carbonyl groups, facilitating nucleophilic reactions .

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